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Compound of Interest

Compound Name: AT-1002

Cat. No.: B3182494 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers and drug development professionals working with AT-1002 in

in vivo studies.

Frequently Asked Questions (FAQs)
Q1: What is AT-1002 and what is its primary mechanism of action?

A1: AT-1002 is a synthetic hexamer peptide (H-Phe-Cys-Ile-Gly-Arg-Leu-OH) derived from

zonula occludens toxin (ZOT), an enterotoxin produced by Vibrio cholerae.[1][2] Its primary

function is to act as a tight junction regulator, reversibly increasing paracellular permeability.[1]

[3] This allows for enhanced absorption of co-administered therapeutic agents that typically

have low bioavailability.[4] The mechanism involves the redistribution of the tight junction

protein ZO-1, activation of Src and MAP kinase pathways, and rearrangement of actin

filaments.

Q2: What is the recommended starting dosage for AT-1002 in in vivo studies?

A2: The optimal dosage of AT-1002 can vary depending on the animal model, administration

route, and the co-administered drug. Based on published studies, dosages in rats have ranged

from 100 µg/kg to 40 mg/kg. For initial studies, a dose in the lower end of this range is

recommended, with subsequent dose-escalation studies to determine the optimal

concentration for your specific application.
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Q3: What are the common administration routes for AT-1002 in vivo?

A3: AT-1002 has been successfully administered via several routes in preclinical studies,

including:

Oral/Intraduodenal: Co-administration with a therapeutic agent to enhance its intestinal

absorption.

Nasal: To facilitate the absorption of drugs across the nasal mucosa.

Intratracheal: For enhancing pulmonary drug delivery.

The choice of administration route will depend on the therapeutic agent and the target tissue.

Q4: Is AT-1002 toxic or does it cause tissue damage?

A4: In vivo studies have shown that AT-1002, at effective doses, does not induce observable

morphological damage to gastrointestinal tissues. Cell viability studies also indicate no

significant cytotoxicity at concentrations that enhance permeability. The effect of AT-1002 on

tight junctions is reversible, with transepithelial electrical resistance (TEER) returning to

baseline after removal of the peptide.
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Issue Potential Cause Troubleshooting Steps

Low efficacy of co-

administered drug

Suboptimal AT-1002 Dosage:

The concentration of AT-1002

may be too low to sufficiently

open the tight junctions.

1. Perform a dose-response

study with AT-1002 to identify

the optimal concentration for

your specific drug and animal

model. 2. Ensure the timing of

AT-1002 administration relative

to the therapeutic drug is

optimized. The effect of AT-

1002 on tissue permeability

can occur within 20 minutes.

AT-1002 Instability: AT-1002

can be unstable at neutral pH.

1. Prepare AT-1002 solutions

immediately before use. 2.

Consider formulating AT-1002

in a 5% dextrose solution,

which has been shown to

improve its stability. 3. For

enhanced stability, consider

using a C-terminally amidated

version of AT-1002 (FCIGRL-

NH2), which has shown

increased stability and

permeation-enhancing effects.

Variability in experimental

results

Inconsistent Formulation:

Improper dissolution or

aggregation of AT-1002.

1. Ensure complete dissolution

of the lyophilized peptide. The

TFA salt form of AT-1002

generally has better water

solubility. 2. Vortex the solution

thoroughly and visually inspect

for any precipitates before

administration.

Timing of Administration: The

window for enhanced

permeability is transient.

1. Standardize the time

between AT-1002 and the co-

administered drug
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administration across all

animals.

Unexpected side effects or

animal distress

High AT-1002 Dosage:

Although generally safe, very

high doses may lead to

unforeseen effects.

1. Reduce the dosage of AT-

1002 to the lowest effective

concentration determined from

your dose-response studies. 2.

Monitor animals closely for any

signs of distress post-

administration.

Formulation Issues: The

vehicle used for administration

may be causing irritation.

1. Ensure the vehicle is well-

tolerated by the chosen

administration route. Saline or

5% dextrose are commonly

used.

Quantitative Data Summary
Table 1: In Vivo Dosages of AT-1002 from Preclinical Studies
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Animal

Model

Administratio

n Route

AT-1002

Dosage

Co-

administered

Agent

Observed

Effect
Reference

Rat Intraduodenal 1 mg
Salmon

Calcitonin

5.2-fold

increase in

AUC of

calcitonin

Rat Oral 100 µg/kg
Ardeparin

(LMWH)

~20.5%

relative oral

bioavailability

of ardeparin

Rat Nasal 2.5 mg/kg Mannitol

No significant

increase in

mannitol

absorption

Rat Nasal 5 mg/kg Mannitol

2.17-fold

increase in

AUC of

mannitol

Rat Intraduodenal
10 and 40

mg/kg
Cyclosporin A

Significant

increase in

plasma

concentration

of

Cyclosporin A

Table 2: In Vitro Permeability Enhancement with AT-1002

Cell Line
AT-1002

Concentration

Marker

Molecule

Permeability

Increase
Reference

Caco-2 0.025% Ardeparin ~2-fold
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Experimental Protocols
Protocol: Intraduodenal Administration of AT-1002 in Rats

Animal Preparation:

Use male Sprague-Dawley rats, fasted overnight with free access to water.

Anesthetize the animals according to your institution's approved protocol.

Perform a midline abdominal incision to expose the duodenum.

AT-1002 Formulation:

Dissolve lyophilized AT-1002 in 5% dextrose solution to the desired concentration (e.g., 1

mg/mL).

Prepare the formulation immediately prior to administration to ensure stability.

Administration:

Gently inject the AT-1002 solution directly into the duodenal lumen using a fine-gauge

needle.

Immediately following, administer the therapeutic agent of interest at the same site.

Suture the abdominal incision.

Sample Collection and Analysis:

Collect blood samples at predetermined time points post-administration via a cannulated

vessel (e.g., jugular vein).

Process the blood to obtain plasma or serum.

Analyze the plasma/serum samples for the concentration of the co-administered

therapeutic agent using a validated analytical method (e.g., LC-MS/MS, ELISA).
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AT-1002 Signaling Pathway for Tight Junction Modulation
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General In Vivo Experimental Workflow for AT-1002
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Troubleshooting Logic for AT-1002 In Vivo Studies

Low Efficacy Solutions High Variability Solutions Side Effect Solutions

Experiment Start

Is Drug Efficacy as Expected?

Is there High Variability?

Yes

Optimize AT-1002 Dose

No

Check AT-1002 Stability/
Formulation

No

Are there Unexpected Side Effects?

No

Standardize Formulation
Procedure

Yes

Standardize Administration
Timing

Yes

Experiment Successful

No

Reduce AT-1002 Dose

Yes

Evaluate Vehicle
Tolerance

Yes
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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